molecular formula SiCl4<br>Cl4Si B154696 Tetrachlorosilane CAS No. 10026-04-7

Tetrachlorosilane

Cat. No. B154696
CAS RN: 10026-04-7
M. Wt: 169.9 g/mol
InChI Key: FDNAPBUWERUEDA-UHFFFAOYSA-N
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Patent
US07662693B2

Procedure details

An SiON passivation layer, e.g., 104 in FIGS. 1A and 1B, can be deposited in MOCVD mode using reactants SiCl4, NH3, N2O, or ozone appropriately diluted in a nitrogen carrier at approximately 650 C˜750 C. Such a layer could also be formed in ALD mode with cycles of SiCl4 at approximately 400 C˜450 C and NH3-N20-N2 or NH3-O3-N2 at approximately 650 C˜700 C while maintaining appropriate gas pressures of SiCl4, NH3, and N2O to achieve desired film composition at a slow deposition rate less than 0.1 nm/sec.
[Compound]
Name
SiON
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
1A
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
1B
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven

Identifiers

REACTION_CXSMILES
[Si:1]([Cl:5])([Cl:4])([Cl:3])[Cl:2].N.[N:7]#[N+:8][O-].[O:10]=[O+:11][O-:12]>>[Si:1]([Cl:5])([Cl:4])([Cl:3])[Cl:2].[NH3:7].[O:10]=[O+:11][O-:12].[N:7]#[N:8] |f:5.6.7|

Inputs

Step One
Name
SiON
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
1A
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
1B
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Si](Cl)(Cl)(Cl)Cl
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N#[N+][O-]
Step Seven
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O=[O+][O-]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
appropriately diluted in a nitrogen carrier at approximately 650 C˜750 C

Outcomes

Product
Name
Type
product
Smiles
[Si](Cl)(Cl)(Cl)Cl
Name
Type
product
Smiles
Name
Type
product
Smiles
N.O=[O+][O-].N#N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.